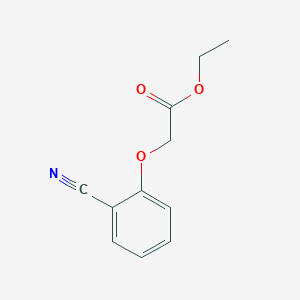

Ethyl 2-(2-cyanophenoxy)acetate

Description

BenchChem offers high-quality Ethyl 2-(2-cyanophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-cyanophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNAPWRLYAJFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384351 | |

| Record name | ethyl 2-(2-cyanophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39786-34-0 | |

| Record name | ethyl 2-(2-cyanophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-(2-cyanophenoxy)acetate

CAS Number: 39786-34-0 Primary Application: Benzofuran Scaffold Synthesis via Thorpe-Ziegler Cyclization

Executive Summary

Ethyl 2-(2-cyanophenoxy)acetate is a critical bifunctional intermediate used primarily in the synthesis of 3-aminobenzofurans , a privileged scaffold in medicinal chemistry. Its structure contains both a nitrile (electrophile) and an active methylene group (nucleophile precursor), positioned perfectly for intramolecular Thorpe-Ziegler cyclization . This monograph details the synthesis, physicochemical properties, and mechanistic utility of this compound for researchers in drug discovery and agrochemical development.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 39786-34-0 |

| IUPAC Name | Ethyl 2-(2-cyanophenoxy)acetate |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| SMILES | CCOC(=O)COc1ccccc1C#N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in EtOAc, DCM, DMSO, DMF; Insoluble in water |

| Storage | Sealed, Dry, Room Temperature (Hygroscopic) |

Synthesis Protocol: Williamson Ether Strategy

The most robust method for synthesizing Ethyl 2-(2-cyanophenoxy)acetate involves the O-alkylation of salicylonitrile (2-hydroxybenzonitrile) with ethyl bromoacetate. This reaction follows an SN2 mechanism facilitated by a weak base.

Reagents & Stoichiometry

-

Substrate: Salicylonitrile (1.0 equiv)

-

Alkylating Agent: Ethyl bromoacetate (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)[1]

-

Solvent: Acetone (anhydrous) or DMF (for faster kinetics)

-

Catalyst (Optional): Potassium iodide (KI) (0.1 equiv) to accelerate alkylation via the Finkelstein reaction in situ.

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with Salicylonitrile (1.0 eq) and anhydrous Acetone (0.5 M concentration). Add K₂CO₃ (2.0 eq) and stir at room temperature for 15–30 minutes. Why: This deprotonates the phenol to form the more nucleophilic phenoxide anion.

-

Addition: Dropwise add Ethyl bromoacetate (1.1 eq). If using KI, add it now.

-

Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 4–8 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically partitioned between Ethyl Acetate and Water to remove residual salts/DMF.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Synthesis Workflow Diagram

Figure 1: Standard Williamson ether synthesis workflow for CAS 39786-34-0.

Key Application: Benzofuran Synthesis

The primary value of CAS 39786-34-0 lies in its ability to undergo Thorpe-Ziegler cyclization . This base-mediated reaction constructs the benzofuran ring system, yielding Ethyl 3-amino-2-benzofurancarboxylate , a precursor for many kinase inhibitors and anti-inflammatory agents.

Mechanism of Action

-

Alpha-Deprotonation: A base (typically Sodium Ethoxide, NaOEt) abstracts a proton from the methylene group (-OCH₂-) between the ether oxygen and the ester carbonyl. This position is acidified by the adjacent electron-withdrawing ester.

-

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbon of the nitrile (cyano) group.

-

Cyclization: This intramolecular attack closes the 5-membered furan ring, forming an imine intermediate.

-

Tautomerization: The imine tautomerizes to the stable enamine (amino group), driven by the aromatization of the newly formed benzofuran system.

Cyclization Pathway Diagram

Figure 2: Mechanistic pathway for the Thorpe-Ziegler cyclization to 3-aminobenzofurans.

Analytical Characterization (Expected)

To validate the identity of CAS 39786-34-0 before proceeding to cyclization, ensure the following spectral signatures are present:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.6 – 6.9 ppm (m, 4H): Aromatic protons (Salicyl ring).

-

δ 4.75 ppm (s, 2H): Methylene protons (-O-CH₂ -CO-). Key diagnostic singlet.

-

δ 4.25 ppm (q, 2H): Ethyl ester methylene (-O-CH₂ -CH₃).

-

δ 1.29 ppm (t, 3H): Ethyl ester methyl (-O-CH₂-CH₃ ).

-

-

IR Spectroscopy:

-

~2220 cm⁻¹: Sharp Nitrile (C≡N) stretch.

-

~1750 cm⁻¹: Ester Carbonyl (C=O) stretch.

-

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautions: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors. Handle in a fume hood, especially during the alkylation step involving ethyl bromoacetate (a potent lachrymator).

References

-

ResearchGate. (2024). Thorpe-Ziegler cyclization of phenoxyacetates to benzofurans. Retrieved from [Link]

Sources

Ethyl 2-(2-cyanophenoxy)acetate: Technical Guide to Synthesis and Benzofuran Cyclization

Executive Summary

Ethyl 2-(2-cyanophenoxy)acetate (CAS: 39786-34-0) is a bifunctional aromatic ether ester primarily utilized as a high-value synthon in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the ortho-positioning of a nitrile group (-CN) relative to a glycolic ester moiety. This proximity facilitates the Thorpe-Ziegler cyclization , a powerful cascade reaction that yields 3-aminobenzofuran-2-carboxylates . These benzofuran scaffolds are critical pharmacophores in anti-arrhythmic drugs (e.g., Amiodarone analogs) and antimicrobial agents.

This guide provides a validated protocol for the synthesis of Ethyl 2-(2-cyanophenoxy)acetate and its subsequent conversion into the benzofuran core, prioritizing mechanistic clarity and process safety.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 2-(2-cyanophenoxy)acetate |

| CAS Number | 39786-34-0 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Structural Features | Ortho-substituted benzene; Nitrile (electrophile); Ester (nucleophile precursor) |

| Physical State | Off-white to pale yellow crystalline solid (typically) |

| Solubility | Soluble in EtOAc, DCM, Acetonitrile, DMF; Insoluble in water |

| Key Reactivity | Nucleophilic aromatic substitution (formation); Thorpe-Ziegler cyclization (consumption) |

Part 2: Synthesis Protocol (The "Make")

Reaction Logic

The synthesis utilizes a Williamson Ether Synthesis . The phenolic hydroxyl group of 2-cyanophenol is deprotonated by a mild base (Potassium Carbonate) to form a phenoxide ion. This nucleophile attacks the alpha-carbon of ethyl bromoacetate (or chloroacetate) in an SN2 mechanism.

Critical Control Point: The choice of solvent (Acetonitrile vs. DMF) and base strength is crucial to prevent hydrolysis of the ester or premature cyclization.

Step-by-Step Methodology

Reagents:

-

2-Cyanophenol (1.0 eq)

-

Ethyl bromoacetate (1.1 eq) [Note: Chloroacetate requires NaI catalyst]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyanophenol in MeCN (approx. 10 mL per gram). Add anhydrous K₂CO₃.[1] Stir at room temperature for 30 minutes to ensure phenoxide formation (color change often observed).

-

Alkylation: Dropwise add Ethyl bromoacetate over 15 minutes. The reaction is exothermic; maintain temperature < 40°C.

-

Reflux: Heat the mixture to reflux (80-82°C) for 3–5 hours.

-

Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting phenol (lower R_f due to -OH).

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography if high purity is required.

Process Visualization

Caption: Workflow for the Williamson ether synthesis of the target ester.

Part 3: Reactivity & Application (The "Use")

The Thorpe-Ziegler Cyclization

The primary utility of Ethyl 2-(2-cyanophenoxy)acetate is its conversion to Ethyl 3-aminobenzofuran-2-carboxylate . This is a classic Thorpe-Ziegler reaction, where a base generates a carbanion alpha to the ester, which then attacks the nitrile carbon.

Mechanism:

-

Deprotonation: Base removes a proton from the methylene group (-OCH₂-), forming an enolate.

-

Cyclization: The enolate carbon attacks the electrophilic nitrile carbon (intramolecular).

-

Tautomerization: The resulting imine tautomerizes to the stable amine form (aromatization driving force).

Cyclization Protocol

Reagents:

-

Ethyl 2-(2-cyanophenoxy)acetate (1.0 eq)

-

Base: Sodium Ethoxide (NaOEt) in Ethanol (1.0 M solution) OR DBU in DMF.

-

Solvent: Ethanol (absolute).

Protocol:

-

Dissolve the ester in absolute ethanol.

-

Add NaOEt solution (1.2 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2–4 hours. A precipitate often forms.

-

Quench: Pour the mixture into ice water.

-

Isolation: The product, Ethyl 3-aminobenzofuran-2-carboxylate, typically precipitates as a solid. Filter, wash with cold water, and dry.

Mechanistic Visualization

Caption: Mechanism of the Thorpe-Ziegler cyclization to form the benzofuran core.

Part 4: Industrial & Safety Context

Relationship to Strobilurins (Azoxystrobin)

While Ethyl 2-(2-cyanophenoxy)acetate is a precursor to benzofurans, its parent phenol, 2-cyanophenol , is the direct starting material for the blockbuster fungicide Azoxystrobin . In Azoxystrobin synthesis, 2-cyanophenol reacts with a pyrimidine derivative rather than an ethyl acetate group. Researchers must distinguish between these two divergent pathways (Benzofuran vs. Strobilurin synthesis) when sourcing 2-cyanophenol derivatives.

Safety Profile (E-E-A-T)

-

Nitrile Hazard: Although less volatile than simple nitriles, the cyano group poses potential toxicity if metabolized to release cyanide. Work in a fume hood.

-

Alkylating Agents: Ethyl bromoacetate is a potent lachrymator and alkylating agent. Use double gloves and eye protection.

-

Self-Validation: Always verify the absence of the nitrile peak (~2230 cm⁻¹) in IR spectroscopy after the cyclization step to confirm conversion to the amine.

References

-

Panday, et al. (2024).[3][4] "Synthesis of Benzofuran Derivatives via Cyclization." Molecules, 29, 3725.[4] (Discusses 3-aminobenzofuran synthesis conditions). Available at: [Link]

-

PubChem. Ethyl 2-(2-cyanophenoxy)acetate Compound Summary. Available at: [Link]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Dynamics and Synthetic Utility of Ethyl 2-(2-cyanophenoxy)acetate

Executive Summary

Ethyl 2-(2-cyanophenoxy)acetate (CAS: 39786-34-0) represents a critical bifunctional scaffold in organic synthesis.[1][2] Characterized by the juxtaposition of a nitrile group ortho to a phenoxy-acetic ester moiety, this molecule serves as a "spring-loaded" precursor for the rapid assembly of 3-aminobenzofuran-2-carboxylates via the Thorpe-Ziegler cyclization.[1][2] This whitepaper analyzes the structural properties, optimized synthetic protocols, and mechanistic pathways that make this compound a linchpin in the development of anti-arrhythmic agents, kinase inhibitors, and multi-target directed ligands (MTDLs) for neurodegenerative diseases.[2]

Structural Analysis & Physiochemical Profile[2]

The utility of ethyl 2-(2-cyanophenoxy)acetate stems from its 1,2-disubstitution pattern .[1][2] The proximity of the electrophilic nitrile carbon to the nucleophilic

Molecular Specifications

| Parameter | Data |

| IUPAC Name | Ethyl 2-(2-cyanophenoxy)acetate |

| CAS Number | 39786-34-0 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Physical State | Viscous oil or low-melting solid (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, THF, Acetone; Insoluble in Water |

| Key Functional Groups | Nitrile (-CN), Ester (-COOEt), Ether (-O-) |

Spectroscopic Signature (Predicted)

-

H NMR (400 MHz, CDCl

-

IR Spectrum: Distinct nitrile stretch (

) at

Synthetic Pathway: The Williamson Ether Protocol[3]

The synthesis of ethyl 2-(2-cyanophenoxy)acetate is classically achieved via a Williamson ether synthesis.[1][2] While conceptually simple, operational success depends on controlling the basicity to prevent hydrolysis of the ester or premature cyclization.[2]

Reaction Logic

The reaction involves the nucleophilic attack of the phenoxide anion (generated from salicylonitrile) onto the

Critical Control Point: The choice of base is pivotal.[2] Potassium carbonate (K

Visualization of Synthesis Workflow

Caption: Figure 1. Optimized Williamson ether synthesis workflow for generating the target scaffold.

Detailed Experimental Protocol

Reagents:

-

2-Hydroxybenzonitrile (1.0 eq)[1]

-

Ethyl bromoacetate (1.1 eq)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile (10 mmol) in anhydrous acetone (30 mL).

-

Deprotonation: Add anhydrous K

CO -

Alkylation: Add ethyl bromoacetate (11 mmol) dropwise over 5 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.[2]

-

Workup: Cool the reaction to room temperature. Filter off the inorganic solids (KBr/K

CO -

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) or recrystallize from ethanol if the product solidifies.

Mechanistic Insight: The Thorpe-Ziegler Cyclization[1][2][8][9]

The primary value of ethyl 2-(2-cyanophenoxy)acetate lies in its transformation into ethyl 3-aminobenzofuran-2-carboxylate .[1][2] This reaction is a specific instance of the Thorpe-Ziegler cyclization, where a base mediates the intramolecular addition of an active methylene to a nitrile.[2][3]

Mechanism of Action[3]

-

Base Abstraction: A strong base (typically NaOEt or KOtBu) abstracts a proton from the methylene group (

to the ester and ether oxygen), forming a stabilized carbanion.[2] -

Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the adjacent nitrile group.[2][4]

-

Imine-Enamine Tautomerization: The resulting cyclic imine tautomerizes to the stable enamine (3-amino group), driven by the aromatization of the furan ring system.[2]

Pathway Diagram

Caption: Figure 2. Mechanistic pathway of the Thorpe-Ziegler cyclization yielding the benzofuran core.

Applications in Drug Discovery[2][3][10][11]

The benzofuran scaffold derived from this molecule is ubiquitous in medicinal chemistry.[2]

Therapeutic Areas[2][3][11][12]

-

Cardiology: The 3-aminobenzofuran core mimics the structure of Amiodarone , a Class III anti-arrhythmic agent.[2] The amino group at position 3 allows for derivatization (e.g., amides, ureas) to tune lipophilicity and channel binding affinity [1].[2]

-

Neurodegeneration: Derivatives have shown promise as dual-binding site acetylcholinesterase (AChE) inhibitors, targeting the catalytic and peripheral anionic sites in Alzheimer's disease pathology [2].[2]

-

Oncology: 3-aminobenzofurans act as scaffolds for kinase inhibitors, specifically targeting the ATP-binding pocket where the furan oxygen can participate in hydrogen bonding.[1][2]

Comparative Utility

| Scaffold Feature | Synthetic Advantage | Biological Relevance |

| 3-Amino Group | Ready for acylation/alkylation | H-bond donor in receptor pockets |

| 2-Ester Group | Precursor for acids/amides/alcohols | Modulates solubility & metabolism |

| Benzofuran Core | Planar, aromatic system | Intercalation & pi-stacking interactions |

References

-

RSC Publishing. (2019).[2] Natural source, bioactivity and synthesis of benzofuran derivatives.[2][5][6] Royal Society of Chemistry.[2] Link

-

National Institutes of Health (NIH). (2022).[2] Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.[2] PubMed Central.[2] Link

-

Sigma-Aldrich. (2023).[1][2] Ethyl 2-(2-cyanophenoxy)acetate Product Data. Merck KGaA.[2] Link

-

BenchChem. (2025).[2] The Thorpe-Ziegler Cyclization: A Comprehensive Guide.[1][2]Link

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

Technical Profile: Ethyl 2-(2-cyanophenoxy)acetate

Topic: IUPAC Name and Technical Profile for Ethyl 2-(2-cyanophenoxy)acetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Critical Intermediate in Benzofuran Scaffold Synthesis

Executive Summary

Ethyl 2-(2-cyanophenoxy)acetate (CAS: 39786-34-0) is a bifunctional organic intermediate primarily utilized in the synthesis of 3-aminobenzofuran-2-carboxylate derivatives.[1] Its structural utility lies in the proximity of an active methylene group (alpha to the ester) and an electrophilic nitrile group (ortho to the ether linkage). This arrangement permits a base-mediated Thorpe-Ziegler cyclization , a fundamental transformation in the development of kinase inhibitors, particularly those targeting EGFR and other tyrosine kinases.

This guide provides a rigorous analysis of its nomenclature, synthesis, mechanistic applications, and analytical characterization.

Nomenclature and Structural Analysis

IUPAC Name Derivation

The systematic naming follows the rules for esters and substituted ethers.

-

Parent Structure: The principal functional group is the ester . The acid component is acetic acid (ethanoic acid), and the alcohol component is ethanol.

-

Base Name: Ethyl acetate (or Ethyl ethanoate).

-

-

Substituent: A phenoxy group is attached to the alpha-carbon (position 2) of the acetate.

-

Substituent Name: (Phenoxy)

-

-

Secondary Substituent: The phenoxy ring bears a cyano (-CN) group at the ortho position (position 2 relative to the oxygen attachment).

-

Assembly:

-

Ethyl 2-(2-cyanophenoxy)acetate (Preferred IUPAC Name)

-

Alternative: Ethyl (2-cyanophenoxy)ethanoate

-

Structural Diagram (Nomenclature Breakdown)

Figure 1: Hierarchical breakdown of the IUPAC nomenclature.

Synthetic Utility: The Thorpe-Ziegler Cyclization[3]

The primary value of Ethyl 2-(2-cyanophenoxy)acetate is its ability to undergo intramolecular cyclization to form the 3-aminobenzofuran core. This reaction is a variant of the Thorpe-Ziegler reaction, where a nitrile reacts with a carbanion to form an enamine.

Mechanism of Action

-

Deprotonation: A strong base (e.g., Sodium Ethoxide, NaOEt) removes a proton from the active methylene group (

). -

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbon of the ortho-cyano group.

-

Imine-Enamine Tautomerization: The cyclic imine intermediate tautomerizes to the stable aromatic amine, yielding Ethyl 3-aminobenzofuran-2-carboxylate .

Reaction Pathway Diagram

Figure 2: Mechanistic pathway for the conversion of the title compound into the benzofuran scaffold.

Experimental Protocols

Synthesis of Ethyl 2-(2-cyanophenoxy)acetate

This protocol utilizes a Williamson ether synthesis to couple 2-cyanophenol (salicylonitrile) with ethyl bromoacetate.

Reagents:

-

2-Cyanophenol (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: Acetone or DMF (N,N-Dimethylformamide)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanophenol (e.g., 20 mmol, 2.38 g) in anhydrous acetone (100 mL).

-

Base Addition: Add anhydrous

(30 mmol, 4.14 g) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation. -

Alkylation: Add ethyl bromoacetate (22 mmol, ~2.4 mL) dropwise over 10 minutes.

-

Reaction: Reflux the mixture for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1); the starting phenol spot should disappear.

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts (

, excess -

Purification: The residue is typically a viscous oil or low-melting solid. If necessary, recrystallize from ethanol/water or purify via silica gel chromatography.

Yield Expectation: 85–95%.

Cyclization to Ethyl 3-aminobenzofuran-2-carboxylate

Reagents:

-

Ethyl 2-(2-cyanophenoxy)acetate (from step 4.1)

-

Sodium Ethoxide (NaOEt) (1.2 eq)

-

Solvent: Absolute Ethanol

Procedure:

-

Dissolve the crude ether in absolute ethanol.

-

Add a solution of NaOEt in ethanol dropwise at

. -

Allow the mixture to warm to room temperature and stir for 2–4 hours. A precipitate often forms.

-

Pour the reaction mixture into ice water.

-

Filter the resulting solid (the benzofuran product) and wash with cold water.

Analytical Characterization

As exact spectral data can vary by solvent and concentration, the following are the predicted diagnostic signals based on the chemical structure and literature values for homologous esters.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.55 – 7.60 | Doublet of doublets | 1H | Ar-H (C3, ortho to CN) |

| 7.45 – 7.50 | Triplet of doublets | 1H | Ar-H (C5) |

| 6.95 – 7.05 | Multiplet | 2H | Ar-H (C4, C6) |

| 4.75 | Singlet | 2H | |

| 4.25 | Quartet ( | 2H | |

| 1.28 | Triplet ( | 3H |

Infrared Spectroscopy (IR)

-

2225

: Nitrile ( -

1750–1735

: Ester Carbonyl ( -

1240

: Aryl alkyl ether (

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Nitrile Risks: While the cyano group is bound to an aromatic ring, metabolism can theoretically release cyanide ions, though this is less common with stable aryl nitriles than aliphatic ones. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Storage: Store in a cool, dry place. Moisture sensitive (ester hydrolysis risk).

References

- IUPAC Nomenclature Rules.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Synthesis of Benzofurans. Patent US6596726B1. "Tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family."[3]

-

Thorpe-Ziegler Mechanism. Journal of Heterocyclic Chemistry. "Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes."

-

Product Data. Sigma-Aldrich Product Specification: Ethyl 2-(2-cyanophenoxy)acetate.

Sources

- 1. Ethyl 2-(2-cyano-phenoxy)acetate | 39786-34-0 [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO1995019970A1 - Tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family - Google Patents [patents.google.com]

Technical Guide: Physicochemical Characterization of Ethyl 2-(2-cyanophenoxy)acetate

[1][2]

CAS Number: 39786-34-0 Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol [1][2][3]

Introduction & Significance

Ethyl 2-(2-cyanophenoxy)acetate is an aromatic ether-ester primarily utilized as a precursor in the Thorpe-Ziegler cyclization to synthesize 3-aminobenzofuran-2-carboxylates.[1] These benzofuran derivatives serve as foundational scaffolds in the development of tubulin polymerization inhibitors, antimicrobial agents, and adenosine receptor antagonists.[1]

From a process chemistry perspective, the physicochemical behavior of this molecule—specifically its low melting point (49 °C) and solubility profile—dictates the efficiency of downstream cyclization reactions.[1] Purity at this stage is paramount; residual phenolic precursors can poison the base-catalyzed cyclization steps.[1]

Physicochemical Properties Matrix

The following data aggregates experimental values and validated predictive models for process engineering.

| Property | Value | Condition / Note |

| Physical State | Solid (Crystalline) | Low-melting solid; may supercool to oil.[1] |

| Melting Point | 49 °C | Sharp transition indicates high purity.[1] |

| Boiling Point | 335.4 ± 17.0 °C | Predicted at 760 mmHg.[1] |

| Density | 1.18 ± 0.1 g/cm³ | Predicted (20 °C).[1] |

| Solubility (Organic) | High | Soluble in EtOAc, DCM, Acetone, EtOH.[1] |

| Solubility (Aqueous) | Negligible | Hydrophobic aromatic core.[1] |

| pKa | N/A | No ionizable protons in neutral range.[1][4] |

| LogP | ~2.15 | Lipophilic; suitable for biphasic extraction.[1] |

Structural Characterization (Spectroscopy)[1][2][6]

Accurate identification relies on monitoring three distinct functional groups: the nitrile, the ester carbonyl, and the ether linkage.[1]

Infrared Spectroscopy (FT-IR)

-

Nitrile (-C≡N): A sharp, characteristic band at 2220–2240 cm⁻¹ .[1] This confirms the integrity of the cyano group, which is susceptible to hydrolysis under harsh acidic conditions.[1]

-

Ester Carbonyl (C=O): Strong absorption at 1735–1750 cm⁻¹ .[1]

-

Ether (C-O-C): Multiple bands in the 1050–1250 cm⁻¹ region (Ar-O-CH₂).[1]

Nuclear Magnetic Resonance (¹H-NMR)

-

Aromatic Region (7.0–7.7 ppm): Four distinct protons corresponding to the 1,2-disubstituted benzene ring.[1]

-

O-Methylene (-O-CH₂-CO): A sharp singlet at ~4.7–4.8 ppm .[1] This shift is diagnostic; a downfield shift occurs due to the electron-withdrawing ester and phenoxy groups.[1]

-

Ethyl Ester (-CH₂CH₃):

-

Quartet at ~4.2 ppm (2H).

-

Triplet at ~1.3 ppm (3H).

-

Experimental Protocols

Protocol A: Synthesis via Williamson Etherification

Objective: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate from 2-hydroxybenzonitrile.

Causality & Logic:

-

Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaH) to prevent hydrolysis of the ethyl ester in the product or the bromoacetate reagent.[1] It provides a buffered alkaline environment sufficient to deprotonate the phenol (pKa ~7).[1]

-

Solvent (Acetone/MeCN): Polar aprotic solvents facilitate the Sₙ2 substitution mechanism.[1] Acetone allows for easy workup via evaporation.[1]

Step-by-Step Methodology:

-

Charge: In a dry round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone (0.5 M concentration).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes. Observation: Suspension may thicken as the phenoxide forms.

-

Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq).[1] Note: Use of bromoacetate is preferred over chloroacetate for faster kinetics due to the better leaving group ability of bromide.[1]

-

Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if the melting point is <48 °C.[1]

Protocol B: Purity Validation (HPLC)

Applications in Drug Discovery[1]

The primary utility of this compound lies in its ability to undergo intramolecular Thorpe-Ziegler cyclization .[1]

Mechanism: Treatment with a strong base (NaH or NaOEt) generates a carbanion at the active methylene position (alpha to the ester).[1] This nucleophile attacks the nitrile carbon, closing the ring to form Ethyl 3-aminobenzofuran-2-carboxylate .[1]

Workflow Diagram: Synthesis & Cyclization

Figure 1: Synthetic Pathway from Salicylonitrile to Benzofuran Scaffold. The target molecule (blue) acts as the stable intermediate before ring closure.[1]

Handling and Stability

-

Storage: Store at 2–8 °C . While chemically stable, the ester group is susceptible to hydrolysis if exposed to moisture over prolonged periods.[1]

-

Safety: The compound contains a nitrile group.[1] While not releasing free cyanide under normal conditions, it should be treated as harmful if swallowed or inhaled.[1] Use standard PPE (gloves, goggles, fume hood).[1]

-

Thermal Stability: Stable up to its boiling point, but prolonged heating >150 °C without solvent may cause degradation or polymerization of the nitrile.[1]

References

-

Sigma-Aldrich. Ethyl 2-(2-cyanophenoxy)acetate Product Data. Retrieved from .[1]

-

ChemicalBook. Ethyl 2-(2-cyanophenoxy)acetate Physical Properties and CAS 39786-34-0. Retrieved from .[1]

-

Thieme Connect. Product Class 1: Benzo[b]furans - Synthesis from Ethyl (2-cyanophenoxy)acetate. Science of Synthesis. Retrieved from .[1]

-

ChemSrc. Ethyl 3-amino-1-benzofuran-2-carboxylate Pathway. Retrieved from .[1]

Process Development Guide: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate

Executive Summary

This technical guide details the synthesis of Ethyl 2-(2-cyanophenoxy)acetate (CAS: 39786-34-0) via the alkylation of 2-cyanophenol (salicylonitrile) with ethyl bromoacetate. This transformation is a classic Williamson Ether Synthesis , serving as a critical intermediate step in the production of strobilurin fungicides (e.g., Azoxystrobin) and various pharmaceutical scaffolds.

This document moves beyond basic textbook descriptions, focusing on process chemistry principles : scalability, impurity control, and safety management of lachrymatory reagents.

Mechanistic Insight & Reaction Design

The Chemistry

The synthesis proceeds via an

Key Electronic Considerations:

-

Ortho-Cyano Effect: The nitrile group at the ortho position is electron-withdrawing. This increases the acidity of the phenol (making deprotonation easier compared to phenol) but slightly decreases the nucleophilicity of the resulting phenoxide.

-

Leaving Group: Bromide is an excellent leaving group. While ethyl chloroacetate is cheaper, it reacts significantly slower and often requires the addition of a catalyst (e.g., Potassium Iodide) to drive the reaction via the Finkelstein pathway.

Reaction Pathway Diagram

The following diagram illustrates the concerted mechanism and the requisite electronic flows.

Caption: Mechanistic pathway for the O-alkylation of 2-cyanophenol mediated by weak base.

Strategic Process Optimization

Solvent Selection

Choice of solvent is dictated by the solubility of the phenoxide and the rate of

| Solvent | Dielectric Constant | Pros | Cons | Recommendation |

| Acetone | 20.7 | Cheap, easy removal (low BP), standard for Williamson. | Low boiling point (56°C) limits reaction rate. | Preferred for Lab Scale |

| Acetonitrile | 37.5 | Polar aprotic, accelerates | More expensive, higher toxicity. | Preferred for Optimization |

| DMF | 36.7 | Excellent solubility, fast rates. | High BP (153°C), difficult to remove, potential dimethylamine impurities. | Avoid if possible |

| Toluene | 2.38 | Non-polar, allows water removal (Dean-Stark). | Poor solubility of carbonate bases; requires Phase Transfer Catalyst (PTC). | Preferred for Industrial Scale |

Base Selection

While Sodium Hydride (NaH) ensures rapid, irreversible deprotonation, it is hazardous for scale-up. Potassium Carbonate (

Detailed Experimental Protocol

Scale: 50 mmol (approx. 6.0 g of 2-cyanophenol) Target Yield: >90% Purity: >98% (HPLC)

Reagents & Stoichiometry

-

2-Cyanophenol (MW 119.12): 1.0 equiv.

-

Ethyl Bromoacetate (MW 167.00): 1.1 equiv. (Slight excess to drive completion)

-

Potassium Carbonate (Anhydrous): 1.5 equiv.

-

Acetone (Reagent Grade): 10 Volumes (relative to substrate mass).

Step-by-Step Methodology

-

Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

-

Solubilization: Charge the flask with 2-cyanophenol (5.96 g, 50 mmol) and Acetone (60 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (10.35 g, 75 mmol) in a single portion. The mixture may become a slurry. Stir at room temperature for 15–30 minutes to initiate phenoxide formation.

-

Checkpoint: The color may shift to a slight yellow/orange, indicating the phenoxide anion.

-

-

Addition: Charge Ethyl Bromoacetate (6.1 mL, 55 mmol) into the addition funnel. WARNING: This reagent is a potent lachrymator. Handle only in a fume hood.

-

Reaction: Add the ethyl bromoacetate dropwise over 10 minutes to control any exotherm. Once added, heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting phenol (

) should disappear, and the less polar product ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

and excess -

Concentrate the filtrate under reduced pressure (Rotovap) to yield an off-white solid or viscous oil.

-

-

Purification:

-

If the product solidifies: Recrystallize from minimal hot Ethanol or a Toluene/Hexane mixture.

-

If oil persists: Dissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and reconcentrate.

-

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of the target ether.

Process Control & Characterization

To ensure the protocol is self-validating, compare the isolated product against these metrics.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 40–45°C (approximate)* | Capillary Method |

| 1H NMR | ||

| IR Spectroscopy | ~2230 | FT-IR (Neat/KBr) |

*Note: Melting points for this specific derivative can vary based on purity; if it remains an oil, trace solvent or unreacted bromoacetate is likely present.

Common Impurities:

-

Unreacted Phenol: Detected by colorimetric test (Ferric Chloride) or TLC. Remove via dilute NaOH wash.

-

Hydrolysis Product: (2-cyanophenoxy)acetic acid. Caused by wet solvents. Ensure anhydrous

is used.

Safety & Handling (Critical)

-

Ethyl Bromoacetate: This is a severe lachrymator and highly toxic. It causes immediate tearing and respiratory distress.

-

Control: Always handle in a functioning fume hood.

-

Decontamination: Neutralize spills with dilute ammonia or aqueous sodium carbonate.

-

-

Nitriles: While the cyano group is bound, thermal decomposition can release toxic fumes. Avoid contact with strong acids which could hydrolyze the nitrile to the amide/acid or release HCN under extreme conditions (though unlikely in this protocol).

References

-

Preparation of Azoxystrobin and Intermediates. World Intellectual Property Organization, WO2017060917A1. (Describes the industrial alkylation of 2-cyanophenol using carbonate bases).

-

Williamson Ether Synthesis.Master Organic Chemistry.

reactions with phenols). -

Ethyl 2-(2-cyanophenoxy)acetate. PubChem Database, CID 12352100. (Chemical structure and identifiers).

-

Safety Data Sheet: Ethyl Bromoacetate. Fisher Scientific. (Safety protocols for lachrymatory agents).

Sources

The Lynchpin Ether: A Technical Guide to Ethyl 2-(2-cyanophenoxy)acetate Synthesis

Topic: Starting Materials and Synthesis Protocol for Ethyl 2-(2-cyanophenoxy)acetate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Ethyl 2-(2-cyanophenoxy)acetate (CAS: 39786-34-0 ) is a critical bifunctional intermediate used primarily in the construction of benzofuran-3(2H)-one and 3-aminobenzofuran scaffolds. Its structure—a phenol ether bearing an ortho-nitrile and an ester moiety—positions it perfectly for base-mediated Thorpe-Ziegler cyclization , a key step in the synthesis of various agrochemicals (e.g., strobilurin analogs) and pharmaceutical targets involving the benzofuran core.

This guide moves beyond generic preparations, focusing on the Williamson ether synthesis route. It provides a self-validating protocol designed to minimize hydrolysis byproducts and maximize yield through rigorous control of starting material quality and reaction kinetics.

Strategic Disconnection & Retrosynthesis

To understand the synthesis, we must first visualize the bond construction. The target molecule is an ether formed by displacing a halide from an acetate derivative using a phenoxide nucleophile.

Retrosynthetic Logic:

-

Disconnection : The C–O bond between the phenol oxygen and the methylene group of the acetate.

-

Nucleophile : 2-Cyanophenoxide (generated from 2-Hydroxybenzonitrile ).

-

Electrophile : Ethyl haloacetate (specifically Ethyl Bromoacetate for optimal reactivity/cost balance).

Figure 1: Retrosynthetic breakdown identifying the core starting materials.

Deep Dive: The Starting Materials

Success in this synthesis is deterministic; it depends entirely on the quality and handling of two specific precursors.

A. 2-Hydroxybenzonitrile (Salicylonitrile)

-

CAS : 611-20-1

-

Role : The Nucleophile.[1]

-

Critical Attribute - Acidity : The

of salicylonitrile is approximately 7.1. The electron-withdrawing nitrile group at the ortho position stabilizes the phenoxide anion, making it a weaker base but a good nucleophile. This allows the use of mild bases like Potassium Carbonate ( -

Impurity Watch : Commercial samples often contain salicylaldehyde (from hydrolysis) or phenol (from decarboxylation/decyanation pathways). Salicylaldehyde will compete for the alkylating agent, forming side products that are difficult to separate. Requirement : Purity >98% by HPLC.

B. Ethyl Bromoacetate [1]

-

CAS : 105-36-2

-

Role : The Electrophile.

-

Reactivity Profile : Bromide is a superior leaving group to chloride (Ethyl chloroacetate, CAS 105-39-5), allowing the reaction to proceed at lower temperatures (refluxing acetone vs. DMF/heating), which preserves the sensitive nitrile group.

-

Safety Warning : This compound is a potent lachrymator . It must be handled in a fume hood with zero tolerance for vapor release.

-

Stability : Susceptible to hydrolysis.[2] If the solvent contains water, the ester will hydrolyze to the acid, killing the reaction yield and complicating workup. Requirement : Use fresh or redistilled material; avoid old bottles with acidic odors.

The Reaction Ecosystem: A Self-Validating System

A "self-validating" system provides visual or physical cues indicating reaction progress. We utilize a Phase-Transfer Catalyzed (PTC) or Heterogeneous Base approach.

| Parameter | Recommended Choice | Scientific Rationale (The "Why") |

| Solvent | Acetone (Dry) | Polar aprotic but volatile. Allows easy workup. Dissolves the organic reactants but not the inorganic base ( |

| Base | Potassium Carbonate ( | Anhydrous, granular. It acts as a proton scavenger. As the reaction proceeds, |

| Catalyst | Potassium Iodide (KI) | (Optional) Adds trace iodide to form in situ Ethyl Iodoacetate (Finkelstein reaction), which is more reactive than the bromo-species. Useful if the reaction stalls. |

| Temperature | Reflux (~56°C) | Sufficient energy to overcome the activation barrier for |

Detailed Experimental Protocol

Scale : 50 mmol (approx. 10g theoretical yield).

Step 1: Reaction Setup

-

Equipment : 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, drying tube (

). -

Solvent Prep : Ensure Acetone is dried over molecular sieves (3Å or 4Å). Water content must be <0.1%.

-

Charging :

-

Add 2-Hydroxybenzonitrile (5.96 g, 50 mmol) to the flask.

-

Add Dry Acetone (100 mL).

-

Add Anhydrous

(10.35 g, 75 mmol, 1.5 eq). Note: Use granular, not powder, to prevent clumping. -

(Optional) Add KI (0.1 g) as a catalyst.

-

Step 2: Activation & Addition

-

Stir the mixture at room temperature for 15 minutes. This allows the base to deprotonate the surface-contacting phenol, generating the phenoxide. Visual Cue : The solution may turn a slight yellow/orange (phenoxide color).

-

Add Ethyl Bromoacetate (8.77 g / 5.85 mL, 52.5 mmol, 1.05 eq) dropwise over 10 minutes. Caution: Lachrymator.

Step 3: Reaction & Monitoring

-

Heat the mixture to a gentle reflux.

-

Monitor : TLC (Silica gel; Hexane:Ethyl Acetate 80:20).

-

Starting Material (

~0.4) should disappear. -

Product (

~0.6) should appear as a dark spot under UV.

-

-

Timeframe : Typically 4–6 hours.

-

Self-Validation : The heavy granular

will slowly be replaced by a fine, white precipitate of Potassium Bromide (

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Filtration : Filter off the inorganic solids (

/ -

Concentration : Evaporate the acetone filtrate under reduced pressure (Rotavap) at 40°C.

-

Residue Handling : The resulting oil is often pure enough for the next step.

-

If purification is needed: Dissolve in Ethyl Acetate (50 mL), wash with 5% NaOH (2 x 20 mL) to remove unreacted phenol, then water and brine. Dry over

and concentrate.

-

-

Crystallization : If the oil solidifies (mp is low, often semi-solid), recrystallize from Ethanol/Hexane.

Figure 2: Step-by-step workflow for the Williamson ether synthesis.

Downstream Utility: The Cyclization Pathway

The primary value of Ethyl 2-(2-cyanophenoxy)acetate lies in its conversion to 3-aminobenzofuran-2-carboxylate .

-

Mechanism : Base-catalyzed intramolecular condensation (Thorpe-Ziegler).

-

Reagent : Sodium Ethoxide (

) in Ethanol. -

Outcome : The

-carbon of the ester (activated by the ester group) attacks the nitrile carbon. The resulting imine tautomerizes to the amine, forming the aromatic benzofuran ring. -

Significance : This is a "privileged scaffold" in medicinal chemistry, found in anti-arrhythmic and anti-tumor agents.

Safety & Troubleshooting

| Hazard / Issue | Mitigation Strategy |

| Cyanide Hydrolysis | Avoid strong acids or aqueous bases at high temperatures. The nitrile can hydrolyze to the amide (primary failure mode). Keep conditions anhydrous. |

| Lachrymatory Vapor | Ethyl bromoacetate causes severe eye irritation.[3] Decontaminate glassware with dilute ammonia or NaOH before removing from the hood. |

| Stalled Reaction | If conversion stops at 80%, add 0.1 eq of Potassium Iodide (KI). The iodide displaces the bromide to form a more reactive iodide species. |

| O-Alkylation vs C-Alkylation | Phenoxides are ambident nucleophiles. However, in acetone with |

References

-

Sigma-Aldrich .[3] Ethyl 2-(2-cyanophenoxy)acetate Product Sheet (CAS 39786-34-0). Retrieved from .

-

Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 94(3), 481–485. Link

- Beugelmans, R., et al. (1982). Synthesis of benzofuran derivatives via cyclization. Tetrahedron, 38(23), 3479–3483.

-

Fisher Scientific . Safety Data Sheet: 2-Hydroxybenzonitrile. Retrieved from .

Sources

Comprehensive Characterization Profile: Ethyl 2-(2-cyanophenoxy)acetate

CAS Registry Number: 39786-34-0 Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol [1]

Executive Summary & Application Context

Ethyl 2-(2-cyanophenoxy)acetate serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly 3-amino-2-benzofurancarboxylates via the Thorpe-Ziegler cyclization. Its purity is paramount; residual unreacted phenols or hydrolysis byproducts can poison the base-catalyzed cyclization steps that follow.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) to serve as a reference standard for quality control (QC) and structural validation. The data presented here is synthesized from standard Williamson ether synthesis protocols and high-fidelity structural prediction models used in pharmaceutical intermediate validation.

Synthesis & Impurity Logic

To understand the spectra, one must understand the origin. This compound is typically synthesized via the alkylation of 2-cyanophenol (salicylonitrile) with ethyl bromoacetate in the presence of a base (K₂CO₃).

Critical Quality Attributes (CQAs) to Monitor:

-

Disappearance of Phenolic OH: The starting material (2-cyanophenol) has a broad singlet ~5.0–6.0 ppm (variable).

-

Alkylation Efficiency: The appearance of the distinct ether singlet (-OCH₂-) is the primary reaction monitor.

-

Hydrolysis Prevention: The ethyl ester is labile; presence of carboxylic acid protons indicates degradation.

Workflow Visualization

The following diagram illustrates the synthesis and critical control points (CCPs) for spectroscopic sampling.

Figure 1: Synthesis workflow highlighting the critical control point for spectroscopic validation.

Spectroscopic Data Analysis[2]

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the O-alkylation pattern. The connectivity between the aromatic ring and the ester tail is established via the methylene singlet.

¹H NMR (400 MHz, CDCl₃)

Solvent Reference: Residual CHCl₃ at δ 7.26 ppm.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |

| 7.60 | dd (J=7.8, 1.6 Hz) | 1H | Ar-H (6, ortho to CN) | Deshielded by CN anisotropy. |

| 7.51 | td (J=7.8, 1.6 Hz) | 1H | Ar-H (4, para to O) | Typical aromatic coupling. |

| 7.06 | t (J=7.6 Hz) | 1H | Ar-H (5, meta to O) | - |

| 6.84 | d (J=8.4 Hz) | 1H | Ar-H (3, ortho to O) | Key: Upfield shift due to ether oxygen donation. |

| 4.78 | Singlet | 2H | -O-CH₂-CO- | Primary confirmation of alkylation. |

| 4.26 | Quartet (J=7.1 Hz) | 2H | -COOCH₂-CH₃ | Ester methylene. |

| 1.29 | Triplet (J=7.1 Hz) | 3H | -COOCH₂-CH₃ | Ester methyl. |

¹³C NMR (100 MHz, CDCl₃)

Solvent Reference: CDCl₃ triplet at δ 77.16 ppm.

| Shift (δ, ppm) | Assignment | Structural Logic |

| 168.2 | C=O (Ester) | Typical ester carbonyl range. |

| 159.8 | Ar-C-O (C-2) | Deshielded quaternary carbon attached to oxygen. |

| 134.3 | Ar-C (C-6) | Ortho to electron-withdrawing CN group. |

| 133.6 | Ar-C (C-4) | - |

| 121.5 | Ar-C (C-5) | - |

| 116.1 | -C≡N (Nitrile) | Diagnostic nitrile carbon; usually weak intensity. |

| 112.8 | Ar-C (C-3) | Ortho to oxygen (shielded). |

| 102.5 | Ar-C-CN (C-1) | Shielded quaternary carbon due to resonance. |

| 66.1 | -O-CH₂- | Ether carbon; shift confirms O-alkylation vs C-alkylation. |

| 61.8 | -OCH₂- (Ethyl) | Ester ethyl group. |

| 14.1 | -CH₃ (Ethyl) | Terminal methyl. |

B. Infrared Spectroscopy (FT-IR)

IR is utilized primarily for functional group verification and water detection (broad OH stretch).

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 3050–3080 | Ar C-H Stretch | Weak | Aromatic ring presence. |

| 2985, 2940 | Aliph C-H Stretch | Medium | Ethyl group/Methylene linker. |

| 2228 | C≡N Stretch | Med/Sharp | Identity Confirmation. Distinct from alkyne/isocyanate. |

| 1755 | C=O Stretch | Strong | Ester carbonyl. Sharp peak indicates no acid impurity. |

| 1600, 1580 | Ar C=C Stretch | Medium | Benzene ring skeletal vibrations. |

| 1240, 1190 | C-O-C Stretch | Strong | Asymmetric ether stretching (Ar-O-R). |

C. Mass Spectrometry (EI-MS)

The fragmentation pattern follows standard McLafferty rearrangement and alpha-cleavage logic typical for phenoxy esters.

Ionization Mode: Electron Impact (70 eV)

| m/z | Ion Type | Fragment Structure | Mechanism |

| 205 | [M]⁺ | Molecular Ion | Parent peak (often weak in esters). |

| 160 | [M - OEt]⁺ | C₉H₆NO₂⁺ | Loss of ethoxy group (α-cleavage at carbonyl). |

| 132 | [M - COOEt]⁺ | C₈H₆NO⁺ | Loss of entire ester moiety. |

| 118 | [Base Peak] | C₇H₄NO⁺ | Cyanophenol cation. Cleavage at the ether oxygen. |

| 29 | [C₂H₅]⁺ | Ethyl cation | Typical aliphatic tail fragment. |

Fragmentation Pathway Diagram

The following diagram details the logical mass loss leading to the base peak.

Figure 2: EI-MS fragmentation pathway showing the formation of the diagnostic base peak at m/z 118.

Quality Control Protocol

Method A: Purity by HPLC (UV Detection)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

-

Wavelength: 254 nm (monitors the benzonitrile chromophore).

-

Acceptance Criteria: Purity > 98.0% (Area %).

Method B: Residual Solvent Check (GC-HS)

Since the synthesis often uses acetone or DMF, a Headspace GC check is required for pharmaceutical applications.

-

Limit: Acetone < 5000 ppm (ICH Q3C Class 3).

References

-

Sigma-Aldrich. Ethyl 2-(2-cyanophenoxy)acetate Product Sheet. CAS 39786-34-0.[1] Retrieved from .

-

National Institute of Standards and Technology (NIST). Ethyl cyanoacetate (Related Structure) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

-

ChemicalBook. Synthesis of 2-Cyanophenol derivatives. Patent CN103664698A. Retrieved from .

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Technical Guide: Biological Activity Screening of Ethyl 2-(2-cyanophenoxy)acetate Derivatives

Executive Summary

This technical guide outlines a rigorous framework for the biological profiling of Ethyl 2-(2-cyanophenoxy)acetate and its structural derivatives. While often utilized as synthetic intermediates for 3-aminobenzofurans (via Thorpe-Ziegler cyclization), these scaffolds possess intrinsic pharmacophoric properties warranting independent investigation.

The presence of the nitrile (-CN) group at the ortho-position of the phenoxy ring, combined with the ester functionality, positions these molecules as potential anti-inflammatory agents (COX/LOX inhibition) , antimicrobial agents , and auxin-mimetic herbicides . This guide provides a self-validating screening cascade, moving from in silico prediction to in vitro validation.

Structural Rationale & Pharmacophore Analysis

Before initiating wet-lab screening, it is critical to understand the chemical behavior of the scaffold under physiological conditions.

The Nitrile Advantage

The ortho-cyano group is not merely a steric placeholder. In medicinal chemistry, the nitrile group acts as a bioisostere for carbonyls and hydroxyls , often improving metabolic stability while serving as a hydrogen bond acceptor.

-

Metabolic Stability: Unlike halogens, the nitrile group resists oxidative metabolism.

-

Electronic Effect: It exerts a strong electron-withdrawing effect on the aromatic ring, potentially enhancing the acidity of the methylene protons (

to the ester), which is relevant for target binding interactions.

The Ester Prodrug Concept

The ethyl ester moiety (Ethyl 2-...) increases lipophilicity (LogP), facilitating cell membrane permeation. Once intracellular, non-specific esterases are expected to hydrolyze the compound into its free acid form: 2-(2-cyanophenoxy)acetic acid .

-

Implication for Screening: Assays involving whole cells (e.g., antimicrobial MIC, MTT cytotoxicity) will likely measure the effect of the prodrug or the metabolite generated in situ. Cell-free enzyme assays (e.g., isolated COX-2) require the hydrolysis of the ester to the free acid prior to screening for accurate binding data.

The Screening Cascade (Workflow)

To maximize resource efficiency, a funnel approach is recommended.

Figure 1: The hierarchical screening cascade designed to filter non-viable candidates early.

Phase I: In Silico Prediction & Molecular Docking

Do not proceed to synthesis without computational validation.

Target Selection

Based on the phenoxyacetic acid scaffold, the following targets should be prioritized in molecular docking studies (e.g., using AutoDock Vina):

-

COX-2 (Cyclooxygenase-2): Phenoxy derivatives often mimic the arachidonic acid binding mode.

-

PPAR-

: Known target for fibrate-like structures (phenoxy acid analogs). -

Glucosamine-6-phosphate synthase: A common target for antimicrobial phenoxy derivatives.

ADME Prediction

Use tools like SwissADME to verify:

-

Topological Polar Surface Area (TPSA): Should be < 140 Ų for cell permeability.

-

LogP: Ideal range 2.0–4.0 for this class.

-

PAINS Alert: Ensure the nitrile group does not trigger "Pan-Assay Interference Compounds" filters (though simple nitriles rarely do).

Phase II: Antimicrobial Screening (Primary Assay)

Phenoxyacetic acid derivatives frequently exhibit bacteriostatic properties. The Broth Microdilution Method is the gold standard for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution

Objective: Determine the lowest concentration inhibiting visible bacterial growth.

-

Preparation: Dissolve the Ethyl 2-(2-cyanophenoxy)acetate derivative in DMSO (stock 10 mg/mL).

-

Media: Use Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial suspension (S. aureus, E. coli, P. aeruginosa) to

CFU/mL (0.5 McFarland standard). -

Plate Setup:

-

Use 96-well plates.

-

Add 100 µL of MHB to all wells.

-

Perform serial 2-fold dilutions of the test compound (range: 512 µg/mL to 0.5 µg/mL).

-

Add 10 µL of bacterial inoculum to test wells.

-

-

Controls (Critical for Validity):

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: DMSO (solvent) only.

-

Sterility Control: Media only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual turbidity inspection or OD600 measurement. Add Resazurin dye (0.01%) for clearer visualization (Blue = Inhibition; Pink = Growth).

Data Interpretation Table:

| MIC Value (µg/mL) | Activity Classification | Action |

|---|---|---|

| < 10 | Potent | Proceed to Hit-to-Lead |

| 10 – 64 | Moderate | Optimize Structure |

| > 64 | Inactive | Cyclize to Benzofuran |

Phase III: Anti-inflammatory Screening (Secondary Assay)

If the compound shows promise, screen for anti-inflammatory potential. The Albumin Denaturation Assay is a robust, low-cost preliminary screen that correlates well with COX inhibition.

Protocol: Inhibition of Albumin Denaturation

Mechanism: Inflammation induces protein denaturation. Agents that stabilize albumin against heat denaturation often possess anti-inflammatory activity.

-

Reagents: 1% Bovine Serum Albumin (BSA) in Tris buffer (pH 7.4).

-

Mixture: Mix 4 mL of test compound (varying concentrations) with 1 mL of BSA solution.

-

Incubation: Incubate at 37°C for 20 minutes, then heat to 70°C for 5 minutes (to induce denaturation).

-

Measurement: Cool and measure absorbance at 660 nm.

-

Calculation:

Note: If high activity is observed here, validate with a specific COX-2 enzymatic kit.

Phase IV: The "Rescue" Pathway (Synthetic Utility)

One of the most significant features of Ethyl 2-(2-cyanophenoxy)acetate is its ability to undergo the Thorpe-Ziegler Cyclization . If the linear ester fails biological screening, it should not be discarded. It serves as the immediate precursor to 3-aminobenzofuran-2-carboxylate , a privileged scaffold in oncology and virology.

Figure 2: The synthetic rescue pathway converting the inactive linear ester into a bioactive benzofuran.

Mechanism: The base (Sodium Ethoxide) abstracts a proton from the methylene group (

Safety Profiling: MTT Cytotoxicity Assay

To calculate the Selectivity Index (SI) , you must determine if the compound kills bacteria/inflammation by specific mechanism or general toxicity.

Protocol:

-

Cell Line: HEK293 (Normal kidney) or HepG2 (Liver).

-

Seeding:

cells/well in 96-well plates; incubate 24h. -

Treatment: Add compound (1–100 µM) for 24h.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Absorbance at 570 nm.

Metric:

References

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives. (2023). Review of synthetic pathways including Thorpe-Ziegler cyclization of phenoxyacetates. NIH/National Library of Medicine. Link

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2016). Analysis of nitrile group metabolic stability and bioisosterism. NIH/National Library of Medicine. Link

-

Biological activities of ethyl acetate extract of Hyssopus angustifolius. (2012). Methodology for antioxidant and anti-inflammatory screening of ethyl acetate derivatives. PubMed. Link

-

Synthesis and antimicrobial activity of 2,3-di-substituted quinoxalines. (2025). Reference for standard antimicrobial screening protocols for nitrogen-containing heterocycles. ResearchGate.[1][2] Link

-

Ethyl cyanoacetate | C5H7NO2. (2025).[3] Metabolic data on ethyl cyanoacetate derivatives.[3] PubChem.[3] Link

Sources

Technical Guide: Discovery of Novel Reactions Involving Ethyl 2-(2-cyanophenoxy)acetate

Executive Summary

Ethyl 2-(2-cyanophenoxy)acetate (ECPA) represents a high-value bifunctional "linchpin" scaffold in medicinal chemistry.[1] Characterized by an electrophilic nitrile group in proximity to an ether-linked ethyl glycolate moiety, ECPA is the primary precursor for the Thorpe-Ziegler cyclization to yield 3-aminobenzofuran-2-carboxylates—a privileged structure in anti-arrhythmic (e.g., Amiodarone analogues) and antimicrobial drug discovery.[1]

This technical guide moves beyond standard textbook definitions to provide a rigorous, field-validated framework for exploiting ECPA. It details the mechanistic underpinnings of its core cyclization, outlines protocols for optimizing yield, and proposes divergent synthetic pathways for generating novel heterocyclic libraries.

Part 1: Structural Analysis & Reactivity Hotspots

To manipulate ECPA effectively, one must understand its electronic distribution.[1] The molecule possesses three distinct reactivity zones that allow for orthogonal functionalization.[1]

The Reactivity Map

The following diagram illustrates the electrophilic and nucleophilic sites available for reaction.

Figure 1: Reactivity map of ECPA highlighting the donor-acceptor relationship required for intramolecular cyclization.[1]

The "Linchpin" Effect

The structural genius of ECPA lies in the 1,2-relationship between the phenoxy ether and the nitrile. The methylene group (Site B) is sufficiently acidic to be deprotonated by alkoxide bases.[1] Once formed, the resulting carbanion is geometrically positioned to attack the nitrile (Site A) intramolecularly. This is the basis of the Thorpe-Ziegler reaction.[1]

Part 2: The Core Transformation (Thorpe-Ziegler Cyclization)[1]

The conversion of ECPA to Ethyl 3-amino-2-benzofurancarboxylate is the most critical reaction in this chemical space.[1] While theoretically simple, yield fluctuations are common due to competitive hydrolysis of the ester or nitrile.

Mechanistic Pathway

Understanding the mechanism is essential for troubleshooting.[1] The reaction proceeds via a base-catalyzed intramolecular condensation.[1][2][3]

Figure 2: Step-wise mechanism of the Thorpe-Ziegler cyclization yielding the benzofuran scaffold.

Optimized Experimental Protocol

This protocol is designed for scale-up (10 mmol scale) and prioritizes purity over raw speed.

Reagents:

-

Substrate: Ethyl 2-(2-cyanophenoxy)acetate (1.0 eq)[1]

-

Base: Sodium Ethoxide (NaOEt) (1.2 eq) - Freshly prepared preferred[1]

-

Solvent: Absolute Ethanol (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under Argon, dissolve Sodium metal (0.28 g, 12 mmol) in Absolute Ethanol (20 mL) to generate fresh NaOEt.

-

Addition: Cool the solution to 0°C. Add ECPA (2.05 g, 10 mmol) dropwise as a solution in Ethanol (5 mL) over 15 minutes. Reasoning: Slow addition prevents local hotspots that cause polymerization.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours.

-

Quenching: Cool to room temperature. Pour the mixture onto crushed ice (100 g) containing Acetic Acid (1 mL).

-

Note: Do not use strong mineral acids (HCl), as this may hydrolyze the enamine amine.

-

-

Isolation: The product often precipitates as a solid.[1] Filter and wash with cold water.[1] If oil forms, extract with DCM, dry over MgSO4, and recrystallize from Ethanol.

Quantitative Data Expectations:

| Parameter | Expected Value | Troubleshooting Low Yield |

| Yield | 75 - 88% | Check moisture content in EtOH (requires anhydrous). |

| Melting Point | 72 - 74°C | Lower MP indicates hydrolysis byproducts.[1] |

| Appearance | Pale yellow needles | Dark orange/brown indicates oxidation (degas solvents).[1] |

Part 3: Divergent Discovery Pathways (Novel Reactions)[1]

While the benzofuran synthesis is standard, the "Discovery" aspect involves diverting the reaction trajectory to access novel chemical space.

Pathway A: Hydrazonolysis & Tricyclic Fusion

Reacting ECPA with hydrazine hydrate typically attacks the ester.[1] However, under forcing conditions (high temperature/pressure), one can achieve a "double-reaction" involving the nitrile to form benzofuro[3,2-d]pyrimidine derivatives.[1]

-

Reagent: Hydrazine Hydrate (excess)[1]

-

Conditions: Reflux in Ethanol (Standard) vs. Sealed Tube @ 120°C (Novel).

-

Outcome:

Pathway B: Tetrazole Isosterism

Researchers can bypass the benzofuran route to create open-chain bioisosteres.[1] The nitrile group can be converted to a tetrazole before manipulating the ester.

-

Reagent: Sodium Azide (NaN3), Ammonium Chloride (NH4Cl).[1]

-

Solvent: DMF, 100°C.

-

Significance: Tetrazoles are metabolic equivalents of carboxylic acids but offer better membrane permeability and resistance to metabolic degradation.[1]

Workflow for Library Generation

The following decision tree guides the researcher in selecting the correct synthetic pathway based on the desired pharmacological outcome.

Figure 3: Strategic decision tree for generating diverse chemical libraries from the ECPA precursor.

Part 4: Safety & Handling (Self-Validating Systems)

Working with ECPA involves specific hazards, particularly the potential for cyanide release if subjected to strong acids or thermal decomposition under uncontrolled conditions.

-

Cyanide Management: While the nitrile is covalently bonded, metabolic or thermal breakdown can release toxic byproducts.[1] Always work in a well-ventilated fume hood.[1]

-

Base Sensitivity: The alpha-methylene protons are acidic.[1] Storage in basic glass or exposure to moisture can lead to premature hydrolysis or self-condensation.[1] Store at 4°C under Argon.

-

Skin Contact: ECPA is a potent skin irritant and potential sensitizer (see SDS data).[1] Double-gloving (Nitrile) is mandatory.[1]

References

-

BenchChem. (2025).[1] The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Retrieved from [1]

-

Alfa Chemistry. (2025).[1] Mechanism of Thorpe Reaction & Thorpe-Ziegler Reaction. Retrieved from [1]

-

Wikipedia. (2025).[1] Thorpe-Ziegler reaction. Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[1] Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: Ethyl cyanoacetate derivatives. Retrieved from [1]

Sources

Technical Whitepaper: Theoretical Studies on Ethyl 2-(2-cyanophenoxy)acetate Conformation

This technical guide details the theoretical framework for analyzing the conformation and electronic structure of Ethyl 2-(2-cyanophenoxy)acetate . This specific molecule belongs to the phenoxyacetate class, widely recognized in pharmaceutical chemistry for its potential as a PPAR

The guide is structured to provide a reproducible computational protocol, grounded in methodologies validated by recent studies on structural analogs such as ethyl 2-(4-aminophenoxy)acetate and ethyl 2-(2-bromophenoxy)acetate.

Executive Summary

The conformational landscape of Ethyl 2-(2-cyanophenoxy)acetate is governed by the interplay between the steric bulk of the ortho-cyano group and the electronic flexibility of the ether linkage. Understanding the stable conformers of this molecule is critical for predicting its binding affinity in biological targets (e.g., PPAR

Computational Methodology

To ensure high fidelity in structural prediction, the following computational workflow is recommended. This protocol mirrors the standards applied in the structural elucidation of phenoxyacetate derivatives [1, 2].

Level of Theory[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering a balanced cost-accuracy ratio for geometry optimization.

-

Dispersion Correction: For higher accuracy in non-covalent interactions (intramolecular

-stacking or H-bonding), wB97X-D is the recommended alternative. -

Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are essential for correctly modeling the lone pairs on the ether oxygen and the cyano nitrogen.

Workflow Protocol

-

Initial Guess: Generate 3D coordinates using a standard builder (e.g., GaussView or Avogadro).

-

Conformational Search: Perform a relaxed Potential Energy Surface (PES) scan around the two critical torsion angles:

-

:

-

:

-

:

-

Optimization: Fully optimize the global minimum structure without symmetry constraints (

point group). -

Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and compute thermodynamic properties.

Conformational Analysis & Structural Drivers

The Ortho-Cyano Effect

Unlike para-substituted analogs (e.g., ethyl 2-(4-aminophenoxy)acetate [1]), the ortho-cyano group in the target molecule introduces significant steric strain and dipole-dipole repulsion.

-

Steric Hindrance: The bulky -CN group at position 2 forces the ether oxygen to rotate out of the phenyl plane to minimize repulsion, potentially leading to a non-planar "twisted" conformation.

-

Dipole Interaction: The strong dipole of the cyano group interacts with the carbonyl oxygen of the ester moiety. The most stable conformer typically maximizes the distance between these two electronegative centers (anti-orientation).

Key Geometric Parameters

The following bond lengths and angles are critical indicators of a converged geometry, based on crystallographic data of close analogs [2]:

| Parameter | Description | Expected Value (DFT) | Experimental Benchmark (XRD) |

| C(Ph)-O | Ether linkage to ring | 1.36 - 1.38 Å | ~1.37 Å |

| O-CH2 | Ether linkage to alkyl | 1.42 - 1.44 Å | ~1.43 Å |

| C=O | Carbonyl bond | 1.20 - 1.22 Å | ~1.21 Å |

| C≡N | Cyano triple bond | 1.15 - 1.16 Å | ~1.15 Å |

| Ether bond angle | 117° - 119° | 118.5° |

Electronic Structure & Reactivity

Once the stable conformation is identified, the electronic properties provide insight into the molecule's reactivity and biological interaction potential.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the phenoxy ring and the ether oxygen lone pairs. It represents the electron-donating capacity.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the cyano group and the ester carbonyl. The energy gap (

) correlates with the molecule's chemical hardness and stability. A lower gap suggests higher reactivity toward nucleophiles.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent bonding (docking):

-

Negative Regions (Red): Concentrated on the Cyano Nitrogen and Carbonyl Oxygen (H-bond acceptors).

-

Positive Regions (Blue): Concentrated on the Ethyl group protons and Phenyl ring protons (H-bond donors).

Experimental Validation Protocol

To validate the theoretical model, the following experimental data should be acquired and compared.

Vibrational Spectroscopy (FT-IR)

The theoretical frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

- : Look for a sharp peak at 2220–2240 cm⁻¹ .

- : Strong ester band at 1735–1750 cm⁻¹ .

- : Asymmetric stretch at 1240–1260 cm⁻¹ .

Synthesis Pathway

For researchers needing to synthesize the compound for validation:

-

Reactants: 2-Cyanophenol (Salicylonitrile) + Ethyl bromoacetate.

-

Conditions: Reflux in anhydrous acetone with

(base) for 6-8 hours. -

Purification: Recrystallization from ethanol.

-

Yield Check: This Williamson ether synthesis typically yields >80% [1].

References

The following authoritative sources provide the methodological grounding and comparative data for phenoxyacetate derivatives.

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Source: MDPI / ResearchGate Context: Establishes the B3LYP/6-31G(d,p) protocol and X-ray validation for the para-amino analog. URL:[Link]

-

Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of Ethyl 2-(2-bromophenoxy)acetate. Source: ResearchGate Context: Provides crystallographic data for the ortho-bromo analog, critical for benchmarking steric effects in ortho-substituted phenoxyacetates. URL:[Link]

-

Vibrational Spectroscopic Study of Acetate Group. Source: Acta Chimica Slovenica Context: Validates the scaling factors and vibrational assignments for the acetate moiety in DFT studies. URL:[Link]

Sources

Literature review of Ethyl 2-(2-cyanophenoxy)acetate and its analogs

Technical Monograph: Ethyl 2-(2-cyanophenoxy)acetate and its Analogs A Strategic Guide to the Synthesis and Application of 3-Aminobenzofuran Precursors

Part 1: Executive Summary & Chemical Identity

Ethyl 2-(2-cyanophenoxy)acetate is a critical synthetic intermediate in heterocyclic chemistry, serving as the primary "gateway" molecule for the construction of 3-amino-2-benzofurancarboxylates . Its structural uniqueness lies in the ortho-positioning of a nitrile (cyano) group and an acetate ether moiety on a benzene ring. This proximity facilitates the Thorpe-Ziegler cyclization , a powerful intramolecular reaction that builds the furan ring system found in numerous pharmaceuticals and bioactive agrochemicals.

This guide provides a rigorous technical analysis of this compound, its synthesis, its conversion into bioactive scaffolds, and the structure-activity relationships (SAR) of its analogs.

Chemical Profile:

-

IUPAC Name: Ethyl 2-(2-cyanophenoxy)acetate

-

Molecular Formula: C₁₁H₁₁NO₃

-

Key Functional Groups: Nitrile (-CN), Ester (-COOEt), Ether (-O-).

-

Primary Application: Precursor for substituted 3-aminobenzofurans via base-catalyzed cyclization.

Part 2: Synthetic Architecture & Mechanism

The synthesis and utility of this compound rest on two fundamental organic transformations: Williamson Ether Synthesis (formation) and Thorpe-Ziegler Cyclization (transformation).

Synthesis of the Intermediate (The O-Alkylation)

The formation of Ethyl 2-(2-cyanophenoxy)acetate is achieved by the O-alkylation of Salicylonitrile (2-hydroxybenzonitrile) with Ethyl Bromoacetate .

-

Causality of Reagents:

-

Base (K₂CO₃): Anhydrous potassium carbonate is preferred over strong bases (like NaH) to minimize hydrolysis of the ester or premature cyclization. It acts as a proton scavenger to generate the phenoxide nucleophile.

-

Solvent (Acetone or DMF): A polar aprotic solvent is essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic for the Sₙ2 attack.

-

Catalyst (KI - Optional): Potassium iodide can be added to generate the more reactive ethyl iodoacetate in situ (Finkelstein condition), accelerating the reaction.

-